molecular formula C9H10N2O2 B1356955 (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 290332-99-9

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No. B1356955
M. Wt: 178.19 g/mol
InChI Key: WANNRDGKWMDIPE-UHFFFAOYSA-N
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Patent
US07666898B2

Procedure details

To a suspension of 2-ethoxycarbonyl-4-methoxypyrrolo-[2,3-b]pyridine 3 (1.90 g, 8.62 mmol) in anhydrous THF (25 mL) was added LiAlH4 (0.218 g, 17.2 mmol) in small portions under N2 atmosphere. The mixture was stirred at reflux temperature for 50 min. After cooling, it was poured into cool H2O (20 mL) and extracted with EtOAc (4×15 mL). The combined organic layers were washed with brine (20 mL) and dried (Na2SO4). After filtration, the filtrate was concentrated to dryness and the residue was chromatographed on a silica gel column using 5% methanol in CH2Cl2 to give 4 as white solid. Mp 210-212° C.; Yield: 1.10 g, 71%; ESI MS: m/z 178.9 (M+1).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.218 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:16][C:9]2=[N:10][CH:11]=[CH:12][C:13]([O:14][CH3:15])=[C:8]2[CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[CH3:15][O:14][C:13]1[CH:12]=[CH:11][N:10]=[C:9]2[NH:16][C:6]([CH2:4][OH:3])=[CH:7][C:8]=12 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=2C(=NC=CC2OC)N1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.218 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
it was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=NC=C1)NC(=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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